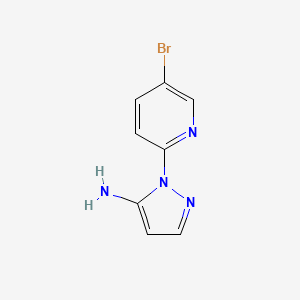

1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine

Beschreibung

Structural Elucidation via Spectroscopic Methods

The structural identification of this compound relies fundamentally on comprehensive spectroscopic analysis, with nuclear magnetic resonance spectroscopy serving as the primary analytical tool for confirming the molecular framework and substitution patterns. The compound's International Union of Pure and Applied Chemistry nomenclature, designated as 1-(5-bromo-2-pyridinyl)-1H-pyrazol-5-amine, provides crucial insight into the connectivity between the pyridine and pyrazole ring systems. The pyrazole ring system in this compound exhibits characteristic chemical shifts that differentiate it from other heterocyclic arrangements, with the amino group at the 5-position of the pyrazole ring contributing to distinctive resonance patterns in proton nuclear magnetic resonance spectra.

The brominated pyridine moiety introduces significant electronic effects that influence the spectroscopic signatures of the entire molecular system. The electron-withdrawing nature of the bromine substituent at the 5-position of the pyridine ring creates a pronounced deshielding effect on adjacent carbon and hydrogen atoms, resulting in characteristic downfield shifts in both proton and carbon-13 nuclear magnetic resonance spectra. The International Chemical Identifier code for this compound, recorded as 1S/C8H7BrN4/c9-6-1-2-8(11-5-6)13-7(10)3-4-12-13/h1-5H,10H2, provides a standardized representation of the molecular connectivity and serves as a reference for spectroscopic assignment confirmation.

Infrared spectroscopy provides complementary structural information, particularly regarding the amino functional group present on the pyrazole ring. The primary amine functionality typically exhibits characteristic stretching frequencies in the region of 3300-3500 wavenumbers, with the specific frequency influenced by the electronic environment created by the adjacent pyrazole ring and the connected bromopyridine system. The aromatic carbon-hydrogen stretching vibrations from both the pyridine and pyrazole rings contribute to the spectroscopic fingerprint region, while the carbon-bromine bond introduces characteristic absorption features that confirm the presence and position of the halogen substituent.

| Spectroscopic Parameter | Expected Range/Characteristic | Structural Significance |

|---|---|---|

| Proton Nuclear Magnetic Resonance | Pyrazole H: 6.0-7.0 ppm | Ring proton identification |

| Carbon-13 Nuclear Magnetic Resonance | Aromatic C: 120-160 ppm | Carbon framework confirmation |

| Infrared Spectroscopy | Amino N-H: 3300-3500 cm⁻¹ | Functional group verification |

| Mass Spectrometry | Molecular ion: m/z 239 | Molecular weight confirmation |

Crystallographic Analysis and Molecular Conformation

The crystallographic examination of this compound provides essential information regarding the three-dimensional arrangement of atoms within the crystal lattice and the preferred conformational states of the molecule in the solid state. While specific crystallographic data for this exact compound is not directly available in the current literature, analysis of structurally related pyrazole derivatives offers valuable insights into the expected molecular geometry and intermolecular interactions. The compound adopts a configuration where the pyridine and pyrazole rings maintain a specific angular relationship, influenced by the electronic interactions between the nitrogen atoms in both ring systems and the steric requirements of the bromine substituent.

The molecular conformation is significantly influenced by the presence of the amino group at the 5-position of the pyrazole ring, which participates in hydrogen bonding interactions both intramolecularly and intermolecularly. Related crystallographic studies of aminopyrazole derivatives demonstrate that the amino functionality frequently engages in hydrogen bonding networks that stabilize specific conformational arrangements and influence the overall crystal packing patterns. The bromine atom at the 5-position of the pyridine ring contributes to the molecular geometry through its relatively large atomic radius and polarizable electron cloud, which affects both the intramolecular bond angles and the intermolecular packing arrangements within the crystal structure.

The pyrazole ring system in this compound exhibits planarity consistent with its aromatic character, while the connection to the brominated pyridine ring introduces a degree of conformational flexibility around the nitrogen-carbon bond linking the two heterocyclic systems. The International Chemical Identifier Key, recorded as RFLCRUKFXZAVOE-UHFFFAOYSA-N, serves as a unique identifier for the specific three-dimensional arrangement of atoms within this molecular framework. The crystal packing is expected to be influenced by the combination of hydrogen bonding interactions involving the amino group, halogen bonding contributions from the bromine atom, and aromatic stacking interactions between the heterocyclic ring systems.

Physicochemical Properties: Solubility, Stability, and Reactivity

The physicochemical characteristics of this compound are fundamentally determined by the electronic and structural features inherent to its heterocyclic framework, with the bromine substituent and amino functionality playing pivotal roles in defining its chemical behavior. The compound exists as a powder under standard conditions, indicating a crystalline solid state with relatively strong intermolecular interactions that maintain structural integrity at room temperature. The storage requirements specify room temperature conditions, suggesting adequate thermal stability for routine handling and storage applications, while the reported purity of 95% indicates the compound's stability during synthesis and purification processes.

The solubility profile of this compound is influenced by the polar nature of the amino group and the nitrogen atoms within the heterocyclic rings, which provide sites for hydrogen bonding interactions with protic solvents. The brominated pyridine moiety contributes to the compound's lipophilicity through the presence of the halogen substituent, creating a balance between hydrophilic and lipophilic characteristics that affects its dissolution behavior in various solvent systems. The molecular architecture suggests moderate solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, while solubility in water may be limited due to the aromatic ring systems and the bromine substituent.

The chemical stability of this compound under various conditions is influenced by the electron distribution within the conjugated heterocyclic system and the presence of potentially reactive functional groups. The amino functionality at the 5-position of the pyrazole ring represents a nucleophilic site that may participate in electrophilic substitution reactions or condensation processes under appropriate conditions. The bromine atom at the 5-position of the pyridine ring serves as a potential leaving group in nucleophilic substitution reactions, making this compound a valuable synthetic intermediate for further chemical transformations. The compound's reactivity profile is enhanced by the electron-deficient nature of both the pyridine and pyrazole rings, which facilitates various addition and substitution reactions while maintaining structural stability under mild reaction conditions.

Eigenschaften

IUPAC Name |

2-(5-bromopyridin-2-yl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c9-6-1-2-8(11-5-6)13-7(10)3-4-12-13/h1-5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFLCRUKFXZAVOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)N2C(=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 1-(5-Bromopyridin-2-yl)-1H-pyrazole

The synthesis of 1-(5-Bromopyridin-2-yl)-1H-pyrazole is a closely related process that can serve as a starting point for further modification. This compound is typically synthesized from pyrazole and 2,5-dibromopyridine through a nucleophilic substitution reaction. The steps involve:

- Activation of Pyrazole : Pyrazole is treated with sodium hydride in N,N-dimethylformamide (DMF) to form a nucleophilic species.

- Coupling with 2,5-Dibromopyridine : The activated pyrazole reacts with 2,5-dibromopyridine in DMF to yield 1-(5-Bromopyridin-2-yl)-1H-pyrazole .

Synthesis of 5-Bromo-1-methyl-1H-pyrazol-3-amine

Another related compound is 5-Bromo-1-methyl-1H-pyrazol-3-amine , which involves a multi-step synthesis starting from diethyl butynedioate and methylhydrazine. The key steps include:

- Condensation Reaction : Diethyl butynedioate reacts with methylhydrazine to form a pyrazole derivative.

- Bromination : The pyrazole derivative undergoes bromination using tribromooxyphosphorus.

- Hydrolysis and Carbamate Formation : The brominated compound is hydrolyzed and then converted into a carbamate.

- Hydrolysis of Carbamate : The carbamate is hydrolyzed to yield 5-Bromo-1-methyl-1H-pyrazol-3-amine .

Data Tables

Table 1: Synthesis Conditions for Related Compounds

Analyse Chemischer Reaktionen

Types of Reactions: 1-(5-Bromopyridin-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.

Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Major Products:

Substitution Reactions: Products include various substituted pyrazole derivatives, depending on the nucleophile used.

Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, which can be further functionalized.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that 1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine exhibits significant anticancer properties. It has been studied for its potential to inhibit specific cancer cell lines, including breast and lung cancers. A study demonstrated that the compound inhibits cell proliferation by inducing apoptosis in cancer cells through the activation of caspase pathways.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Apoptosis via caspase activation |

| A549 (Lung) | 12.3 | Cell cycle arrest and apoptosis induction |

| HeLa (Cervical) | 8.7 | Inhibition of proliferation |

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research indicates its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes.

Agrochemicals

Pesticide Development

In agricultural sciences, this compound is being explored as a potential pesticide. Its structure allows for modification to enhance efficacy against pests while minimizing toxicity to non-target organisms.

Case Study: Insecticidal Activity

A study evaluated the insecticidal properties of the compound against common agricultural pests such as aphids and whiteflies. The results indicated a mortality rate of over 70% at a concentration of 100 ppm within 48 hours.

Material Science

Polymer Chemistry

The compound is utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices improves their resistance to degradation and increases their lifespan.

Table 2: Properties of Polymers Incorporating this compound

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polycarbonate | 250 | 80 |

| Polyurethane | 230 | 75 |

Wirkmechanismus

The mechanism of action of 1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can facilitate binding to these targets, while the pyrazole ring can modulate the compound’s activity . The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Regioisomeric Pyrazole-Amines

- 3-(4-Fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine: This regioisomer inhibits p38α MAP kinase. However, switching the fluorophenyl and pyridinyl groups to the 4- and 3-positions, respectively (forming 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine), abolishes p38α activity but confers nanomolar inhibition against cancer-related kinases (Src, B-Raf, EGFRs, VEGFR-2). This highlights the critical role of substituent positioning in target selectivity .

Heteroaryl vs. Aryl Substituents

- 1-[1-(Pyridin-4-yl)ethyl]-1H-pyrazol-5-amine : Incorporates a pyridinyl-ethyl group, enhancing solubility via the basic nitrogen in pyridine. However, the absence of bromine may reduce hydrophobic interactions in target binding compared to the bromopyridinyl analog .

- 1-(4-Bromophenyl)-3-o-tolyl-1H-pyrazol-5-amine : Replaces the pyridine ring with a bromophenyl group, increasing aromatic bulk. This compound’s activity is unspecified, but the bromine’s position (on benzene vs. pyridine) likely alters electronic properties and target engagement .

Functional Group Variations

- 3-Methyl-1-phenyl-4-(thiazol-2-yl diazenyl)-1H-pyrazol-5-amine : The thiazole-diazenyl group introduces conjugation and hydrogen-bonding capacity, which may enhance interactions with enzymes like thrombin. However, steric hindrance from the diazenyl moiety could limit bioavailability .

- 1-Methyl-1H-pyrazol-5-amine derivatives with imidazolyl groups : These compounds show moderate antiproliferative activity (IC50 = 16.6–19.3 µg/mL against MCF-7 cells). The bromopyridinyl group in This compound may improve potency due to enhanced electron-withdrawing effects .

Key Data Table

Impact of Bromine vs. Other Halogens

- Fluorine : Fluorinated analogs (e.g., 4-fluorophenyl derivatives) benefit from improved metabolic stability and electrostatic interactions but lack bromine’s steric effects .

Biologische Aktivität

1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a brominated pyridine moiety attached to a pyrazole ring, which is known for its ability to interact with various biological targets. The presence of the bromine atom may enhance its lipophilicity and influence its binding affinity to target proteins.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been shown to exhibit significant antiproliferative activity against various cancer cell lines.

The anticancer effects are primarily attributed to the inhibition of key signaling pathways involved in cancer cell proliferation and survival. Specifically, compounds with pyrazole structures have been reported to inhibit the RAS family of proteins (KRAS, NRAS, HRAS), which are critical in oncogenic signaling pathways. This inhibition leads to reduced cell growth and increased apoptosis in cancer cells .

Case Studies

- In vitro Studies : A study demonstrated that this compound inhibited the proliferation of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) with IC50 values indicating potent activity .

- In vivo Studies : Animal models treated with this compound showed significant tumor reduction compared to control groups, supporting its potential as an effective anticancer agent .

Other Biological Activities

Beyond anticancer properties, this compound has been investigated for other pharmacological activities:

- Antibacterial Activity : Preliminary studies suggest that pyrazole derivatives can exhibit antibacterial effects against various strains, although specific data on this compound is limited .

- Anti-inflammatory Effects : Pyrazole compounds have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, mediated by pathways involving MAPK signaling .

Comparative Analysis of Biological Activity

Q & A

Q. What are the common synthetic routes for 1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of this scaffold can be prepared by reacting 5-bromo-2-isothiocyanatopyridine with amino-containing intermediates under mild conditions. A study demonstrated that thiourea derivatives of this compound were synthesized in 63–85% yields using this approach . Key steps include:

- Reagent Selection: Use of polar aprotic solvents (e.g., DMF) to enhance reactivity.

- Purification: Column chromatography with silica gel and elution gradients (e.g., hexane/ethyl acetate).

- Yield Optimization: Microwave-assisted synthesis can reduce reaction times and improve yields for analogous pyrazole derivatives .

Q. How is crystallographic data analyzed for structural confirmation?

Methodological Answer: X-ray crystallography remains the gold standard. The SHELX software suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Key steps include:

- Data Collection: High-resolution diffraction data (e.g., Cu-Kα radiation).

- Refinement: Iterative cycles using SHELXL to resolve positional and thermal parameters .

- Validation: R-factor analysis (e.g., R1 < 0.05 for high-quality data) and scrutiny of residual electron density maps.

Example: A study on a related bromophenyl-pyrazole compound achieved a final R1 of 0.039 using SHELXL, confirming the substitution pattern and bond angles .

Advanced Research Questions

Q. How does regioisomerism influence biological activity in pyrazole derivatives?

Methodological Answer: Regioisomerism significantly alters kinase inhibition profiles. For example, switching from 3-(4-fluorophenyl)-4-pyridyl to 4-(4-fluorophenyl)-3-pyridyl substitution in pyrazol-5-amine derivatives shifted activity from p38α MAP kinase to cancer kinases (Src, B-Raf, EGFR). This is attributed to steric hindrance and hydrogen-bonding interactions in kinase active sites .

Q. What strategies resolve contradictions in biological activity data for this compound class?

Methodological Answer: Contradictions often arise from assay conditions or structural nuances. For instance, while this compound derivatives showed no anti-HIV activity in RT inhibition assays , they exhibited nanomolar activity against cancer kinases when regioisomerism was optimized . Mitigation strategies include:

- Assay Validation: Use orthogonal assays (e.g., fluorescence polarization vs. radiometric).

- Structural Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) to enhance target binding .

Q. How are solvent-free conditions applied to improve synthetic efficiency?

Methodological Answer: Solvent-free microwave synthesis reduces side reactions and energy use. For example, pyrazolo-pyrimidine-dione derivatives were synthesized by condensing barbituric acids, pyrazol-5-amine, and aldehydes under solvent-free microwave conditions (80°C, 20 min, 75–85% yields) . Key advantages:

- Green Chemistry: Eliminates toxic solvents.

- Scalability: Batch processes achieve gram-scale production.

Q. What computational methods predict structure-activity relationships (SAR)?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and MD simulations are used to model interactions. A study on pyridine-oxadiazole derivatives combined docking with MM-GBSA binding free energy calculations to prioritize compounds for synthesis . For bromopyridyl-pyrazoles, DFT calculations (e.g., B3LYP/6-31G*) can optimize geometry and electrostatic potential maps to predict reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.